molecular formula C8H5F4NO2 B1442286 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene CAS No. 1262412-94-1

2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene

Cat. No.: B1442286
CAS No.: 1262412-94-1
M. Wt: 223.12 g/mol
InChI Key: AXZQAKMGVDNVBG-UHFFFAOYSA-N
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Description

2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C8H5F4NO2 and a molecular weight of 223.12 g/mol . This compound is characterized by the presence of both fluorine and nitro functional groups, as well as a trifluoroethyl substituent on the benzene ring. These functional groups contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene typically involves the nitration of a fluorinated benzene derivative followed by the introduction of the trifluoroethyl group. One common method involves the nitration of 2-fluorobenzene using a mixture of concentrated nitric acid and sulfuric acid to yield 2-fluoro-4-nitrobenzene. This intermediate is then reacted with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate to produce the final compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nitration and substitution reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives such as 2-fluoro-4-amino-1-(2,2,2-trifluoroethyl)benzene.

    Reduction: Formation of 2-fluoro-4-amino-1-(2,2,2-trifluoroethyl)benzene.

    Oxidation: Formation of 2-fluoro-4-nitrobenzoic acid.

Scientific Research Applications

2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a precursor for the synthesis of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene is primarily determined by its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets, while the trifluoroethyl group can enhance the compound’s lipophilicity and membrane permeability. These properties enable the compound to interact with various molecular targets, including enzymes and receptors, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene is unique due to the combination of its functional groups, which impart distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4NO2/c9-7-3-6(13(14)15)2-1-5(7)4-8(10,11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZQAKMGVDNVBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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